molecular formula C17H14O6 B192138 Pisatin CAS No. 469-01-2

Pisatin

カタログ番号: B192138
CAS番号: 469-01-2
分子量: 314.29 g/mol
InChIキー: LZMRDTLRSDRUSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of pisatin begins with the amino acid L-phenylalanine. A deamination reaction produces trans-cinnamate, which undergoes hydroxylation to form 4-coumarate . Acetyl-CoA is then added to form 4-coumaryl-CoA. Three malonyl-CoA moieties are added and cyclized to introduce a phenol ring. An isomerization reaction occurs, followed by hydroxylation and rearrangement of the phenol group to form 2,4’,7-trihydroxyisoflavonone. This molecule can follow one of two paths, both of which include the loss of water and methylation to produce formononetin .

Industrial Production Methods: the biosynthetic pathway in plants provides a foundation for potential synthetic approaches in the laboratory .

化学反応の分析

Types of Reactions: Pisatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable in neutral or slightly basic solutions but loses water in the presence of acid to form anhydrothis compound .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and acids. The specific conditions depend on the desired reaction and product .

Major Products: Major products formed from reactions involving this compound include anhydrothis compound and various hydroxylated and methylated derivatives .

生物活性

Pisatin is a phytoalexin produced by the pea plant (Pisum sativum L.), recognized for its significant biological activities, particularly in plant defense mechanisms against pathogens. This article delves into the biosynthesis, antimicrobial properties, and the role of this compound in disease resistance, drawing from diverse sources to present a comprehensive overview.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several key enzymes. The process begins with isoflavone reductase (IFR) and culminates with (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM), which catalyzes the terminal step in this compound production. Research has shown that different cultivars of peas exhibit varying levels of this compound production in response to pathogen attack, indicating a genotype-specific response to stress .

Key Enzymes in this compound Biosynthesis

Enzyme Function Role in this compound Production
Isoflavone Reductase (IFR)Catalyzes the reduction of isoflavonesInitiates the biosynthetic pathway
HMMMethylates hydroxymaackiainFinal step in producing this compound

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against fungal pathogens. Studies have demonstrated that this compound can inhibit the growth of various fungi, including Ascochyta pisi, a significant pathogen affecting peas. The concentration of this compound produced varies among different pea cultivars when exposed to these pathogens, suggesting that some cultivars may have enhanced resistance due to higher levels of this phytoalexin .

Bioassay Results

In bioassays assessing the antifungal activity of this compound, extracts from pea tissues showed varying degrees of effectiveness against M. fructicola. The following table summarizes the concentrations of this compound detected in different cultivars post-inoculation:

Pea Cultivar Strain of A. pisi Concentration of this compound (µg/ml)
Little GemCanberra strain67.5
Little GemCanadian strain I88.6
Little GemCanadian strain II103.6
Little GemCanadian strain III76.8
Little GemCanadian strain IV58.1

This data illustrates that certain strains elicit significantly higher levels of this compound production, correlating with the cultivar's susceptibility or resistance to infection .

Role in Disease Resistance

This compound serves as a critical component in the plant's defense strategy against pathogens. Transgenic studies have shown that reduced levels of this compound correlate with increased susceptibility to fungal infections, affirming its role as a phytoalexin involved in disease resistance mechanisms .

Case Study: Transgenic Pea Plants

In experiments where transgenic pea hairy roots were engineered to express reduced levels of HMM, these plants exhibited significantly lower concentrations of this compound and were more susceptible to infection by Nectria haematococca. This finding supports the hypothesis that phytoalexins like this compound are vital for plant immunity .

特性

IUPAC Name

16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRDTLRSDRUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pisatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

469-01-2
Record name Pisatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C
Record name Pisatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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